(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a chromenylmethylene group and a methylphenyl group attached to a thiazolotriazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-chromen-3-carbaldehyde with 2-(3-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like ethanol. The mixture is then refluxed for several hours to yield the desired product.
Chemical Reactions Analysis
(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents in the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds such as:
Ethyl acetoacetate: A widely used chemical intermediate with applications in organic synthesis.
Bromomethyl methyl ether: A reagent used in organic synthesis for introducing methoxy groups.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C21H15N3O2S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H15N3O2S/c1-13-5-4-7-16(9-13)19-22-21-24(23-19)20(25)18(27-21)11-14-10-15-6-2-3-8-17(15)26-12-14/h2-11H,12H2,1H3/b18-11- |
InChI Key |
IVQCJLASKGQMKH-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=N2 |
Origin of Product |
United States |
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